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Harnessing the Power of Zwitterionic Detergents for
Recombinant Protein Recovery
The overexpression of recombinant proteins in Escherichia coli is a cornerstone of modern

biotechnology. However, a common bottleneck in this process is the formation of insoluble and

biologically inactive protein aggregates known as inclusion bodies. To obtain functional

proteins, these inclusion bodies must be effectively solubilized and the protein refolded into its

native conformation. The zwitterionic detergent, 3-[(3-cholamidopropyl)dimethylammonio]-1-

propanesulfonate (CHAPS), often in combination with other detergents, has proven to be a

valuable tool in this endeavor. These application notes provide detailed protocols and

supporting data for researchers, scientists, and drug development professionals on the use of

CHAPS for the solubilization of inclusion bodies.

CHAPS is a non-denaturing detergent that is particularly effective in breaking protein-protein

interactions while preserving the native-like secondary structures of the solubilized protein,

which is crucial for successful refolding.[1] Its zwitterionic nature makes it less harsh than ionic

detergents like SDS, thereby increasing the yield of correctly folded, active protein.[2]

A particularly effective method involves the synergistic action of three detergents: Sarkosyl (N-

lauroylsarcosine sodium salt), Triton X-100, and CHAPS.[3][4][5] This combination has been

shown to efficiently solubilize inclusion bodies and facilitate the subsequent purification of

tagged proteins.[3][4]
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Quantitative Data Summary
The following table summarizes the quantitative data on the efficiency of inclusion body

solubilization and protein recovery using a combination of Sarkosyl, Triton X-100, and CHAPS.

Protein Target
Solubilization
Agent(s)

Solubilization
Efficiency (%)

Refolding/Purif
ication Yield
(%)

Reference

GST-Bbox1 10% Sarkosyl >95 Not specified [3][4]

His6-MBP-RBCC 10% Sarkosyl >95 Not specified [3]

GST-tagged

XIAP
2% Sarkosyl High

92.34 (with 2%

Triton X-100 and

20 mM CHAPS)

[2]

His6-tagged

ThuB
10% Sarkosyl >95 Not specified [3]

Experimental Protocols
Protocol 1: Solubilization of Inclusion Bodies using a
Sarkosyl, Triton X-100, and CHAPS Cocktail
This protocol is adapted from methodologies that have demonstrated high efficiency in

solubilizing various recombinant proteins from inclusion bodies.[3][4]

Materials:

Cell pellet containing inclusion bodies

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

Solubilization Buffer: Lysis Buffer containing 10% (w/v) Sarkosyl

Refolding/Binding Buffer: Lysis Buffer containing 1% (v/v) Sarkosyl, 2% (v/v) Triton X-100,

and 20 mM CHAPS
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Wash Buffer: As required for the specific purification resin

Elution Buffer: As required for the specific purification resin

Lysozyme

DNase I

Procedure:

Cell Lysis and Inclusion Body Isolation:

1. Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

2. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

3. Sonicate the suspension on ice to ensure complete cell lysis and to shear genomic DNA.

4. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

5. Discard the supernatant and wash the inclusion body pellet with Lysis Buffer (optionally

containing a low concentration of a mild detergent like 0.5% Triton X-100) to remove

contaminating proteins. Repeat the centrifugation and wash step at least twice.

Inclusion Body Solubilization:

1. Resuspend the washed inclusion body pellet in Solubilization Buffer (Lysis Buffer with 10%

Sarkosyl).

2. Incubate at room temperature for 1 hour with gentle agitation to allow for complete

solubilization.

3. Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.

4. Carefully collect the supernatant containing the solubilized protein.

Protein Refolding and Purification (Example for GST-tagged proteins):
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1. Dilute the solubilized protein solution with Lysis Buffer to reduce the Sarkosyl

concentration to 1%.

2. Add Triton X-100 to a final concentration of 2% and CHAPS to a final concentration of 20

mM. This creates the Refolding/Binding Buffer.

3. Incubate the mixture with glutathione-agarose resin for 1-2 hours at 4°C with gentle mixing

to allow the GST-tagged protein to bind.

4. Wash the resin with Wash Buffer to remove unbound proteins and detergents.

5. Elute the purified, refolded protein using an appropriate Elution Buffer (e.g., containing

reduced glutathione).

Visualizations
Below are diagrams illustrating the key experimental workflows.
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Caption: Workflow for Inclusion Body Solubilization and Protein Refolding.
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Caption: Synergistic Action of Detergents in Protein Solubilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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